molecular formula C6H10Cl2F3N3 B6198262 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2680536-32-5

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6198262
CAS No.: 2680536-32-5
M. Wt: 252.06 g/mol
InChI Key: IBZYWSWHIIVCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a pyrazole ring, and an amine group, making it a valuable molecule for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol . This intermediate is then converted to the amine form through a series of reactions, including reduction and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

2680536-32-5

Molecular Formula

C6H10Cl2F3N3

Molecular Weight

252.06 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H8F3N3.2ClH/c1-12-3-4(2-11-12)5(10)6(7,8)9;;/h2-3,5H,10H2,1H3;2*1H

InChI Key

IBZYWSWHIIVCAT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(F)(F)F)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.